molecular formula C11H9F3N2S B1386985 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine CAS No. 206555-46-6

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B1386985
CAS No.: 206555-46-6
M. Wt: 258.26 g/mol
InChI Key: SUDKFQSYTBBEGL-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C11H9F3N2S and its molecular weight is 258.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine plays a significant role in biochemical reactions, particularly due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, the trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to interact more effectively with lipid membranes and hydrophobic pockets of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the thiazole ring can participate in nucleophilic and electrophilic reactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to altered cellular responses. This modulation can result in changes in gene expression, affecting the production of proteins involved in critical cellular functions . Furthermore, the compound’s impact on cellular metabolism can lead to shifts in metabolic flux, influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can either inhibit or activate the target molecule, leading to downstream effects on cellular processes . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid profiles within the cell . Additionally, the compound’s interactions with metabolic enzymes can affect the overall metabolic state of the cell, influencing energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

5-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-2-4-8(5-3-7)11(12,13)14/h2-5H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDKFQSYTBBEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine
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5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine
Reactant of Route 3
5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

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